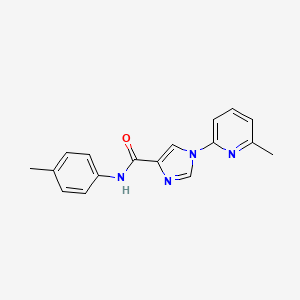
N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
This compound is recognized for its role in the pharmacophore design of p38α MAP kinase inhibitors. Derivatives with a substituted imidazole scaffold, similar to the mentioned compound, have been identified as selective inhibitors of p38 MAP kinase, which is a crucial target for proinflammatory cytokine release inhibition. These inhibitors demonstrate a high degree of selectivity and potency by binding to the ATP pocket of the kinase, showcasing the compound's potential in the design and synthesis of selective kinase inhibitors (Scior et al., 2011).
Heterocyclic Chemistry and Biological Properties
The compound falls under the category of heterocyclic chemistry, where 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied for their chemical and biological properties. These studies highlight the versatile applications of such compounds in medicinal chemistry due to their significant insectoacaricidal, antihypertensive, and other biological activities (Abdurakhmanova et al., 2018).
Contribution to Food Toxicant Research
Research has also focused on the formation and impact of compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are structurally related to the queried compound. These studies address the role of lipid oxidation and the Maillard reaction in the formation of food toxicants, underlining the importance of understanding the chemical pathways and mitigating strategies for compounds formed during food processing (Zamora & Hidalgo, 2015).
Heterocyclic N-oxide in Drug Development
The role of heterocyclic N-oxides, derived from structures including imidazole, in drug development and organic synthesis, is another area of interest. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound shares structural similarities with these N-oxide derivatives, highlighting its potential utility in medicinal applications (Li et al., 2019).
Pyrimidine-Based Optical Sensors
The compound's relation to pyrimidine and imidazole derivatives underlines its significance in the development of optical sensors. These compounds have found extensive use in sensing materials due to their ability to form coordination and hydrogen bonds, demonstrating the compound's potential in sensor technology and biological applications (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-8-14(9-7-12)20-17(22)15-10-21(11-18-15)16-5-3-4-13(2)19-16/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLKPMGUSJQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)
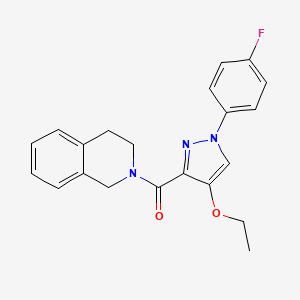
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)
![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)
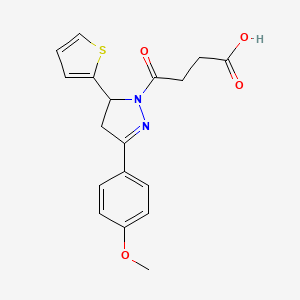

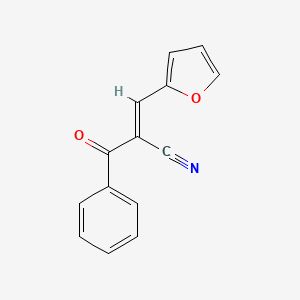
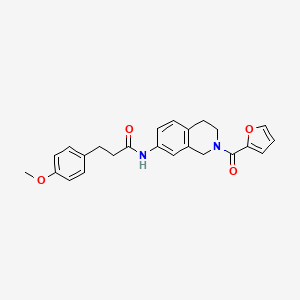

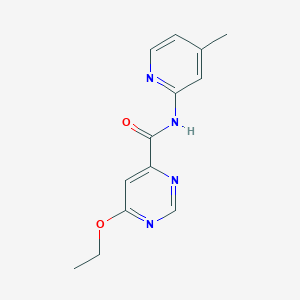
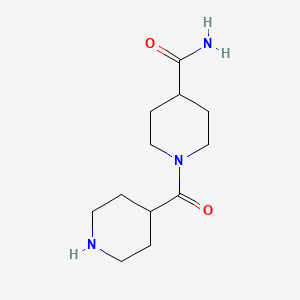
![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)